molecular formula C11H11NO3 B448018 N-cyclopropyl-1,3-benzodioxole-5-carboxamide CAS No. 354544-61-9

N-cyclopropyl-1,3-benzodioxole-5-carboxamide

Cat. No.: B448018
CAS No.: 354544-61-9
M. Wt: 205.21g/mol
InChI Key: OUGQMSXIPFSZBI-UHFFFAOYSA-N
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Description

N-Cyclopropyl-1,3-benzodioxole-5-carboxamide is a chemical research reagent based on the 1,3-benzodioxole scaffold, a structure of significant interest in the development of novel bioactive compounds. This compound serves as a valuable building block for medicinal chemistry and chemical biology, with its core structure appearing in compounds investigated for various biological activities. Research into structurally similar 1,3-benzodioxole-5-carboxamide derivatives has revealed promising applications. In agricultural science, such compounds have been designed and synthesized as potent auxin receptor agonists, demonstrating a remarkable ability to promote primary root growth in plants by enhancing root-related signaling responses . These derivatives function as auxin mimics, binding to the TIR1 receptor with high affinity to upregulate auxin-responsive genes and down-regulate root growth-inhibiting genes . Concurrently, in pharmaceutical research, the 1,3-benzodioxole-5-carboxamide motif is a key pharmacophore in compounds screened for antidiabetic potential, where specific derivatives have shown potent inhibitory activity against the α-amylase enzyme . The N-cyclopropyl substituent of this particular analog may influence its physicochemical properties and binding interactions, making it a compound of interest for further structure-activity relationship (SAR) studies and lead optimization in these and other research areas.

Properties

IUPAC Name

N-cyclopropyl-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-11(12-8-2-3-8)7-1-4-9-10(5-7)15-6-14-9/h1,4-5,8H,2-3,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGQMSXIPFSZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354544-61-9
Record name N-cyclopropyl-1,3-dioxaindane-5-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-1,3-benzodioxole-5-carboxamide typically involves the reaction of 1,3-benzodioxole-5-carboxylic acid with cyclopropylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclopropyl-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Functional Roles

The table below highlights key structural analogs, their substituents, and applications:

Compound Name Substituent Primary Use/Activity Key Findings/Regulatory Status
N-cyclopropyl-1,3-benzodioxole-5-carboxamide Cyclopropyl Under investigation (potential opioid/NPS) Rigid cyclopropyl may enhance receptor binding affinity
N-(1-Propylbutyl)-1,3-benzodioxole-5-carboxamide 1-Propylbutyl Feed flavoring additive EFSA-approved as safe for animal feed; structurally related to piperonale
3,4-Methylenedioxy-U-47700 Dimethylamino-cyclohexyl Novel psychoactive substance (opioid analog) Detected in forensic samples with fentanyl analogs; high abuse liability
Tulmimetostatum Complex heterocyclic Antineoplastic agent Targets cancer pathways; in clinical trials for oncology
N-Phenyl-1,3-benzodioxole-5-carboxamide Phenyl Synthetic intermediate Synthesized via TBHP-mediated coupling; 75% yield
N-(9-oxo-9H-fluoren-2-yl)-1,3-benzodioxole-5-carboxamide Fluorenyl Undisclosed (likely pharmaceutical) Aromatic fluorenyl group may enhance π-π stacking in target binding

Pharmacological and Toxicological Profiles

  • This compound : The cyclopropyl group’s small size and rigidity could optimize blood-brain barrier penetration, making it a candidate for central nervous system (CNS) activity. However, its safety profile remains uncharacterized .
  • 3,4-Methylenedioxy-U-47700 : Linked to opioid overdose cases; exhibits µ-opioid receptor agonism similar to U-47700 but with enhanced metabolic stability due to methylenedioxy substitution .
  • Tulmimetostatum : Demonstrates selective cytotoxicity in cancer cells; phase I trials indicate manageable adverse effects .

Structural-Activity Relationships (SAR)

  • Substituent Size and Lipophilicity :
    • The 1-propylbutyl chain in feed additives increases lipophilicity, favoring passive diffusion in the gastrointestinal tract .
    • Cyclopropyl’s rigidity in the target compound may reduce metabolic degradation compared to flexible alkyl chains .
  • Electronic Effects :
    • Electron-withdrawing groups (e.g., methylenedioxy in 3,4-methylenedioxy-U-47700) enhance receptor binding but may increase toxicity .
    • Bulky substituents (e.g., tulmimetostatum’s heterocycles) improve target specificity but limit bioavailability .

Biological Activity

N-cyclopropyl-1,3-benzodioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N1O4C_{12}H_{11}N_{1}O_{4}. The structure includes a benzodioxole moiety, which is known for contributing to the pharmacological properties of various bioactive compounds. The cyclopropyl group enhances the compound's interaction with biological targets.

This compound exerts its biological effects primarily through interactions with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site. This can disrupt normal cellular processes, leading to therapeutic effects against cancer cells.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in cell proliferation and apoptosis .

Anticancer Properties

Research has indicated that this compound possesses significant anticancer activity:

  • EZH2 Inhibition : The compound has been shown to inhibit the activity of EZH2 (Enhancer of Zeste Homolog 2), a methyltransferase implicated in various cancers. Inhibition of EZH2 leads to reduced cell growth in cancer cell lines with mutations in this enzyme .
  • Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including those associated with lymphoma and other malignancies .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties:

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival. Further studies are needed to elucidate the specific mechanisms involved .

Research Findings and Case Studies

Numerous studies have been conducted to assess the biological activity of this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of EZH2 activity in cancer cell lines.
Enzyme InhibitionShowed effective binding to target enzymes involved in cancer progression.
Antimicrobial PropertiesIndicated potential against various bacterial strains; further investigation required.

In Vivo Studies

In vivo assessments have further validated the anticancer potential of this compound:

  • Xenograft Models : Animal models have shown that treatment with this compound leads to tumor regression in xenograft models of human cancers. This suggests promising therapeutic applications for this compound in oncology .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-cyclopropyl-1,3-benzodioxole-5-carboxamide, and what are the critical reaction parameters?

Methodological Answer: Synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid with cyclopropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical parameters include:

  • Reaction temperature (0–25°C) to minimize side reactions.
  • Solvent selection (e.g., DMF or dichloromethane) to enhance solubility.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product .
  • Validation by LC-MS and 1^1H/13^13C NMR to confirm amide bond formation and cyclopropyl group integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy :
    • 1^1H NMR: Look for characteristic cyclopropyl protons (δ 0.5–1.5 ppm, multiplet) and benzodioxole methylenedioxy protons (δ 5.9–6.1 ppm, singlet).
    • 13^13C NMR: Identify the amide carbonyl signal at ~165–175 ppm and quaternary carbons in the benzodioxole ring .
  • LC-QTOF-MS/MS : Monitor the [M+H]+^+ ion for exact mass (e.g., m/z 246.0252) and fragmentation patterns to distinguish from analogs .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between in vitro and in vivo bioactivity data for this compound analogs?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability in hepatic microsomes (e.g., human/rat) to identify rapid degradation pathways .
  • Tissue Distribution Studies : Use radiolabeled analogs to quantify bioavailability and tissue-specific accumulation .
  • Data Mining : Retrospectively analyze analogs (e.g., 3,4-MDO-U-47700) to identify structural motifs linked to bioavailability discrepancies .

Q. How do structural modifications to the cyclopropyl group affect receptor binding affinity in benzodioxole carboxamide derivatives?

Methodological Answer:

  • Comparative SAR Studies : Replace cyclopropyl with bulkier groups (e.g., cyclohexyl in piperflanilide) and measure binding to targets like opioid receptors using radioligand displacement assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict steric clashes or hydrogen-bond interactions with receptor active sites .
  • In Vivo Testing : Evaluate analogs in pain models (e.g., tail-flick test) to correlate structural changes with efficacy .

Q. What methodologies are recommended for assessing the metabolic pathways of this compound in preclinical studies?

Methodological Answer:

  • Phase I Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4) and identify metabolites via UPLC-HRMS. Key modifications include hydroxylation of the cyclopropyl ring or benzodioxole methylenedioxy cleavage .
  • Phase II Metabolism : Test glucuronidation/sulfation using liver S9 fractions. Quantify conjugates with enzymatic hydrolysis followed by LC-MS/MS .
  • Toxicokinetics : Compare NOEL (no-observed-effect level) from rodent studies (e.g., 20 mg/kg/day for related carboxamides) to human equivalent doses .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the thermal stability of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure melting points and decomposition temperatures under inert vs. oxidative atmospheres.
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC purity checks.
  • Isolation of Degradants : Use preparative TLC to isolate byproducts and characterize structures via NMR/MS .

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